
Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a fused dihydropyrimidine core substituted with a furan-2-yl group at position 6 and a 4-phenylpiperazinyl moiety at position 2. The ethyl carboxylate group at position 5 enhances solubility and modulates electronic properties. This compound belongs to a broader class of tetrahydropyrimidine derivatives known for diverse pharmacological activities, including antibacterial, antifungal, and central nervous system (CNS) modulation, depending on substituent patterns .
Key structural features include:
- 4-Phenylpiperazinyl group: A common pharmacophore in CNS-active compounds, suggesting possible receptor-binding affinity.
- Ethyl carboxylate: Improves bioavailability by balancing lipophilicity and hydrophilicity.
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-28-20(27)17-18(16-9-6-14-29-16)22-21(23-19(17)26)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,17-18H,2,10-13H2,1H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVAXLIULXKYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Piperazine Moiety: The piperazine group is incorporated via nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydropyrimidine derivatives vary significantly in biological activity and physicochemical properties based on substituent modifications. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Substituent Effects on Bioactivity: The 4-phenylpiperazinyl group in the target compound differentiates it from derivatives with thioethers (e.g., 5a) or halogens (e.g., 11). Furan-2-yl vs. thiophene-2-yl (e.g., 4e in ): Furan’s oxygen atom provides stronger H-bond acceptor capacity, whereas thiophene’s sulfur enhances lipophilicity and π-stacking .
Crystallographic Conformation :
- Derivatives like 12 and 4 exhibit flattened boat conformations in the pyrimidine ring, with dihedral angles between substituents (e.g., 80.94° in 4 ) influencing packing efficiency and solubility .
Synthetic Flexibility :
- The target compound’s synthesis likely parallels methods in (alkylation with DMF-mediated reactions) but requires specialized reagents for introducing the phenylpiperazine moiety .
Pharmacological Potential
- Antibacterial Activity : Thioether-containing derivatives (e.g., 5a) show moderate activity against Gram-positive bacteria, while the target compound’s furan and piperazine groups may broaden the spectrum .
- CNS Modulation: Piperazine derivatives (e.g., 8) are known for anxiolytic and antipsychotic effects, suggesting the target compound could be optimized for neurological targets .
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